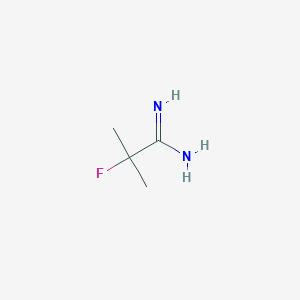
3-Amino-3-ethylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-ethylpiperidine-2,6-dione is a synthetic compound belonging to the piperidine class of organic compounds. It has garnered interest in scientific research due to its potential therapeutic properties and diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-3-ethylpiperidine-2,6-dione typically involves the following steps :
Starting Material: L-Glutamine is used as the starting material.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N, N-dimethylaminopyridine, cyclization occurs to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection: The protected compound is then deprotected in an acid medium to yield 3-Amino-2,6-piperidine dione hydrochloride.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves protection, cyclization, and deprotection steps, ensuring high purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-ethylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Amino-3-ethylpiperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic properties and potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopiperidine-2,6-dione: A closely related compound with similar structural features.
2,6-Piperidinedione: Another compound in the piperidine class with different functional groups.
Uniqueness
3-Amino-3-ethylpiperidine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-amino-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H12N2O2/c1-2-7(8)4-3-5(10)9-6(7)11/h2-4,8H2,1H3,(H,9,10,11) |
Clave InChI |
JILPUMRNAYFAGK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(=O)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)

![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
![2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)


![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)



![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
